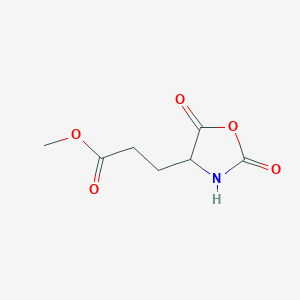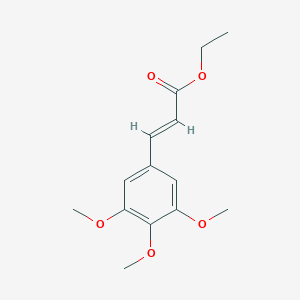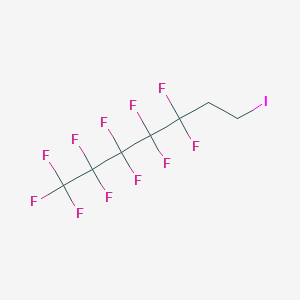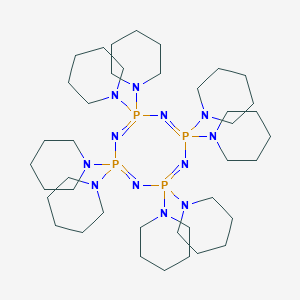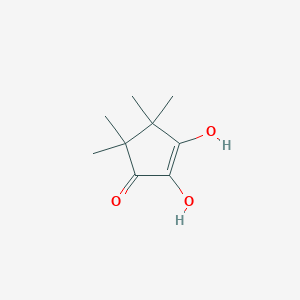
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one, also known as DTMC, is a natural product derived from the roots of the Chinese herb, Dendrobium nobile. DTMC has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.
Mécanisme D'action
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one exerts its biological effects through various mechanisms. It has been found to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Effets Biochimiques Et Physiologiques
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance immune function. Additionally, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has several advantages for lab experiments. It is a natural product with low toxicity and high bioavailability. Moreover, it can be easily synthesized from the root extract of Dendrobium nobile. However, the availability of Dendrobium nobile is limited, which may limit the production of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Additionally, more research is needed to determine the optimal dosage and treatment duration of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one.
Orientations Futures
There are several future directions for research on 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Firstly, more studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one. Secondly, the potential therapeutic applications of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases, should be investigated. Thirdly, the development of new synthetic methods for 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one could increase its availability and facilitate its use in research and clinical applications. Finally, the safety and toxicity of 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one should be further evaluated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one can be synthesized from the root extract of Dendrobium nobile through a series of purification steps. The purification process involves extraction of the root extract with organic solvents, followed by column chromatography and crystallization. The final product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
Numéro CAS |
1889-96-9 |
|---|---|
Nom du produit |
2,3-Dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2,3-dihydroxy-4,4,5,5-tetramethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h10-11H,1-4H3 |
Clé InChI |
XBDZRROTFKRVES-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(=O)C1(C)C)O)O)C |
SMILES canonique |
CC1(C(=C(C(=O)C1(C)C)O)O)C |
Autres numéros CAS |
1889-96-9 |
Synonymes |
4,4,5,5-tetramethyl-2,3-dihydroxy-2-cyclopenten-1-one tetramethylreductic acid TMRA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
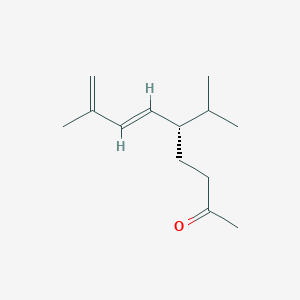
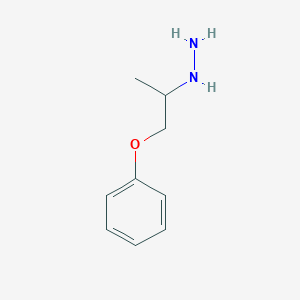
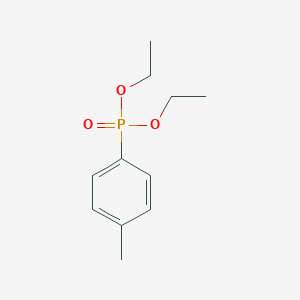
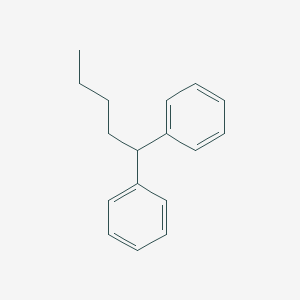

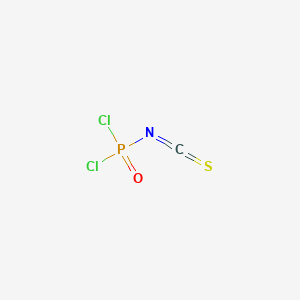
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
